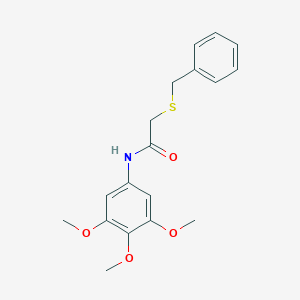

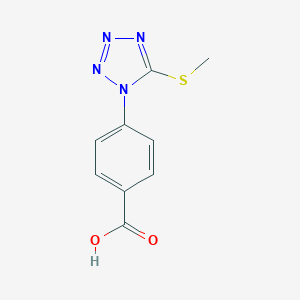

![molecular formula C16H15NO4 B249540 2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid, commonly known as CBMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. CBMA is a carboxylated derivative of benzylamine, and its chemical structure consists of a benzene ring attached to a carboxylic acid group and an amino group.

Wirkmechanismus

CBMA binds to proteins through its carboxylic acid group and amino group. CBMA has been found to bind to GPCRs, which are a class of membrane proteins that play a key role in cell signaling. CBMA binds to the extracellular domain of GPCRs and has been found to modulate the activity of these receptors. CBMA has also been found to bind to other proteins, such as enzymes and transporters, and has been found to modulate their activity as well.

Biochemical and Physiological Effects

CBMA has been found to have a variety of biochemical and physiological effects. CBMA has been found to modulate the activity of GPCRs, which play a key role in a variety of physiological processes, such as vision, taste, and smell. CBMA has also been found to modulate the activity of enzymes, which play a key role in metabolism and other biochemical processes. CBMA has been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CBMA has several advantages for lab experiments. CBMA is a fluorescent molecule, which makes it useful in fluorescence microscopy and imaging studies. CBMA is also a small molecule, which makes it easy to synthesize and modify. However, CBMA has some limitations for lab experiments. CBMA is not water-soluble, which makes it difficult to use in aqueous solutions. CBMA is also not stable in acidic conditions, which limits its use in acidic environments.

Zukünftige Richtungen

There are several future directions for CBMA research. CBMA has been found to be a useful tool for drug discovery, and further research could lead to the development of new drugs. CBMA has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for a variety of diseases. Further research could lead to the development of CBMA-based therapeutics. CBMA could also be used in the development of new imaging techniques and probes for studying protein-protein interactions.

Synthesemethoden

The synthesis of CBMA involves the reaction of benzylamine with 4-carboxybenzaldehyde in the presence of a catalyst. The reaction occurs through a condensation reaction, where the amino group of benzylamine reacts with the aldehyde group of 4-carboxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to CBMA using a reducing agent such as sodium borohydride. The final product is obtained as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

CBMA has been widely used in scientific research due to its unique properties. CBMA is a fluorescent molecule, which makes it useful in fluorescence microscopy and imaging studies. CBMA has also been used as a probe to study the binding of small molecules to proteins. CBMA has been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and has been found to be a useful tool for drug discovery.

Eigenschaften

Produktname |

2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid |

|---|---|

Molekularformel |

C16H15NO4 |

Molekulargewicht |

285.29 g/mol |

IUPAC-Name |

2-[[(4-carboxyphenyl)methylamino]methyl]benzoic acid |

InChI |

InChI=1S/C16H15NO4/c18-15(19)12-7-5-11(6-8-12)9-17-10-13-3-1-2-4-14(13)16(20)21/h1-8,17H,9-10H2,(H,18,19)(H,20,21) |

InChI-Schlüssel |

MLSHAHIKVOBNGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

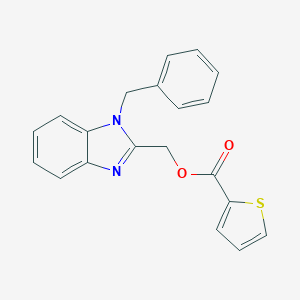

![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

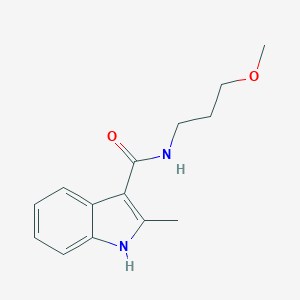

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

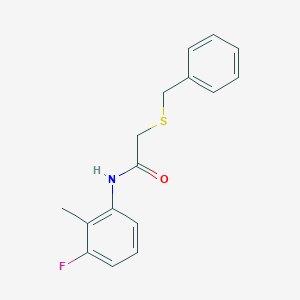

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

![N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)

![2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)

![3-chloro-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B249483.png)

![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)